![molecular formula C6H3Cl4NO B1522472 2-Chloro-5-(trichloromethoxy)pyridine CAS No. 1221171-73-8](/img/structure/B1522472.png)
2-Chloro-5-(trichloromethoxy)pyridine
Overview
Description
2-Chloro-5-(trichloromethoxy)pyridine, also known as 2C5TMP, is an organochlorine compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a pungent odor. 2C5TMP is a versatile compound that can be used in a variety of laboratory experiments, including synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Agrochemical Industry
2-Chloro-5-(trichloromethoxy)pyridine: is a key intermediate in the synthesis of crop protection products. Its derivatives are used extensively in the development of pesticides . The compound’s unique physicochemical properties contribute to the efficacy of these agrochemicals in protecting crops from pests.
Pharmaceutical Research
In pharmaceuticals, this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is found in several market-approved pharmaceutical products and many that are currently undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Chloro-5-(trichloromethoxy)pyridine derivatives are also utilized in veterinary medicine. These compounds are incorporated into treatments due to their biological activity, which is derived from the combination of fluorine’s unique properties and the pyridine ring .
Organic Synthesis
This compound is employed as a model substrate in organic synthesis research. It is particularly useful for investigating regioexhaustive functionalization, which is a method to selectively introduce functional groups into specific regions of a molecule .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group of compounds to which 2-chloro-5-(trichloromethoxy)pyridine belongs, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
2-chloro-5-(trichloromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAWBIDWYQHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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